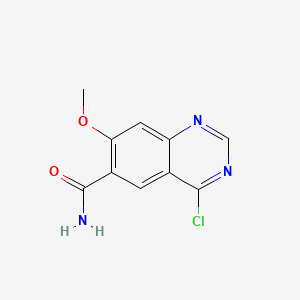

4-Chloro-7-methoxyquinazoline-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Chloro-7-methoxyquinazoline-6-carboxamide is a pharmaceutical intermediate compound used in the preparation of Lenvatinib, an oral multi-receptor tyrosine kinase inhibitor approved by the FDA for the treatment of radioiodine-refractory differentiated thyroid cancer, unresectable hepatocellular carcinoma, and advanced renal cell carcinoma .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-methoxyquinazoline-6-carboxamide typically involves multiple steps starting from 4-cyano-3-methoxyaniline . The process includes:

Synthesis of 4-cyano-3-methoxyaniline: This involves the reaction of 4-cyano-3-hydroxyaniline with dimethyl carbonate in the presence of potassium carbonate and tetrabutylammonium bromide at 110°C.

Formation of oxime: The intermediate is then reacted with propionaldehyde in ethanol under reflux conditions.

Cyclization to form 6-cyano-7-methoxy-4-quinolinone: This step involves heating the oxime intermediate with polyphosphoric acid at 90°C.

Chlorination: The quinolinone is then chlorinated using thionyl chloride to form 6-cyano-7-methoxy-4-chloroquinoline.

Final step: The chlorinated intermediate is reacted with acetic acid to yield this compound.

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-7-methoxyquinazoline-6-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines and thiols.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile employed .

Applications De Recherche Scientifique

Pharmaceutical Intermediate

- Lenvatinib Synthesis : 4-Chloro-7-methoxyquinazoline-6-carboxamide serves as a crucial building block in the synthesis of Lenvatinib (E7080), an orally administered multi-receptor tyrosine kinase inhibitor developed by Eisai Corporation of Japan . Lenvatinib is used for the treatment of various cancers, including thyroid cancer, liver cancer, and non-small cell lung cancer, as well as other solid tumors .

Potential Research Areas

Though the primary application of this compound is as an intermediate, quinazoline derivatives, in general, have a wide range of applications in medicinal chemistry . Some potential research areas include:

- Anticancer Agents : Quinazoline derivatives are studied for their potential as pharmacophores in drug design, particularly in the development of anticancer agents.

- Antimicrobial Agents : These compounds are also investigated for their antimicrobial properties, offering possibilities for new therapeutic strategies against resistant infections.

- Enzyme Inhibition : Quinazoline derivatives can interact with specific molecular targets, such as enzymes involved in cellular signaling pathways, acting as inhibitors or modulators.

- Biological Research : These compounds are used in biological studies to understand their interactions with enzymes and receptors.

Quinazoline Derivatives: Comparative Analysis

To better understand the potential applications of this compound, it is useful to compare it with other quinazoline derivatives:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Chloroquinazoline | Chlorine at position 4 | Lacks the methoxy and carboxamide groups, which may affect its biological activity and chemical reactivity. |

| 7-Methoxyquinazoline | Methoxy group at position 7 | Does not have the chloro and carboxamide substituents. |

| 6-Carboxamidequinazoline | Carboxamide group at position 6 | Lacks chloro and methoxy groups. |

| 4-Chloro-7-fluoro-6-methoxyquinazoline | Chloro at position 4, Fluoro at 7, Methoxy at 6 | The presence of the fluoro group in addition to chloro and methoxy groups enhances its biological activity. |

Mécanisme D'action

The mechanism of action of 4-Chloro-7-methoxyquinazoline-6-carboxamide involves its conversion to Lenvatinib, which inhibits multiple receptor tyrosine kinases involved in tumor growth and angiogenesis . The molecular targets include vascular endothelial growth factor receptors, fibroblast growth factor receptors, and platelet-derived growth factor receptors .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Chloro-7-methoxyquinoline-6-carboxamide

- 4-Chloro-7-methoxyquinoline-6-carbonitrile

- Methyl 4-chloro-7-methoxyquinoline-6-carboxylate

Uniqueness

4-Chloro-7-methoxyquinazoline-6-carboxamide is unique due to its specific structure, which allows it to be an effective intermediate in the synthesis of Lenvatinib. Its ability to undergo various chemical reactions and its role in cancer treatment research further highlight its importance .

Activité Biologique

4-Chloro-7-methoxyquinazoline-6-carboxamide is a significant pharmaceutical intermediate primarily utilized in the synthesis of Lenvatinib, an FDA-approved multi-receptor tyrosine kinase inhibitor. This compound has garnered attention for its potential biological activities, particularly in cancer treatment. This article explores the biological activity of this compound, including its mechanism of action, anticancer properties, and relevant case studies.

The biological activity of this compound is closely linked to its conversion into Lenvatinib. Lenvatinib functions by inhibiting several receptor tyrosine kinases (RTKs), which are critical in tumor growth and angiogenesis. The inhibition of these pathways leads to reduced tumor proliferation and increased apoptosis in cancer cells .

Anticancer Activity

Research indicates that compounds related to quinazoline derivatives exhibit significant anticancer properties. The following table summarizes key findings related to the anticancer activity of this compound and its derivatives:

| Study | Cell Lines Tested | Activity Observed | Mechanism |

|---|---|---|---|

| Abuelizz et al. (2017) | Ehrlich Ascites Carcinoma, Sarcoma-180 | Significant growth inhibition | Cell cycle arrest at G2/M phase |

| Nowar et al. (2018) | HCT-116 (colon cancer) | Induction of apoptosis | Interference with apoptotic pathways |

| MDPI Study (2023) | Various cancer cell lines | Cytotoxicity against cancer cells | Targeting EGFR and other RTKs |

These studies demonstrate that this compound and its derivatives can effectively inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies

-

Lenvatinib Efficacy in Thyroid Cancer :

A clinical study highlighted the efficacy of Lenvatinib, synthesized from this compound, in treating radioiodine-refractory differentiated thyroid cancer. Patients exhibited significant tumor reduction, leading to improved survival rates. -

Combination Therapy :

Research has also explored the combination of Lenvatinib with other agents such as pembrolizumab in advanced renal cell carcinoma. This combination therapy showed enhanced efficacy compared to monotherapy, suggesting a synergistic effect that could be attributed to the biological activity of the quinazoline derivative .

Safety Profile

While this compound is associated with beneficial therapeutic effects, its safety profile must be considered. Animal studies have indicated potential toxicity at high doses, necessitating careful dose management in clinical applications .

Propriétés

IUPAC Name |

4-chloro-7-methoxyquinazoline-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O2/c1-16-8-3-7-5(2-6(8)10(12)15)9(11)14-4-13-7/h2-4H,1H3,(H2,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCSVMPRUQIKYBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2Cl)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.